molecular formula C17H34N2O B104373 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro- CAS No. 16058-17-6

1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-

Cat. No. B104373
CAS RN: 16058-17-6
M. Wt: 282.5 g/mol
InChI Key: IGRVZEVKOQUHMQ-UHFFFAOYSA-N
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Description

“1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-” is a chemical compound with the molecular formula C17H34N2O . It has an average mass of 282.465 Da and a monoisotopic mass of 282.267120 Da .


Synthesis Analysis

Imidazoles can be synthesized using various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-” is based on structures generated from information available in ECHA’s databases . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .

Scientific Research Applications

Corrosion Inhibition

1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro- derivatives have been studied for their potential as corrosion inhibitors. One study explored the use of similar imidazolium ionic liquids for inhibiting corrosion in carbon steel, which is significant in the context of oil wells formation water. The study found that these compounds effectively form a protective film on steel surfaces, thereby reducing corrosion. The efficiency of these inhibitors increased with concentration, providing valuable insights into their potential applications in industrial settings (Gomaa et al., 2019).

Synthesis and Medicinal Applications

Another aspect of research on imidazole derivatives, including 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-, focuses on their synthesis and potential medicinal applications. Imidazoles have been noted for their unique physicochemical properties and are used in treatments for various conditions like bacterial and viral infections, inflammation, and cancer. The study of their synthesis methodologies is crucial for developing new pharmaceuticals (Gurav et al., 2022).

Electronic and Chemical Properties

Research into the electronic and substituent effects on the donor-acceptor capacities of imidazole rings, such as in 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-, has also been conducted. These studies provide valuable insights into the chemical behavior and potential applications of these compounds in various fields, including material science and pharmaceuticals (Eseola et al., 2012).

Solvation and Micellization Properties

A study on the solvation and micellization properties of newly synthesized imidazolium-based surfactants, which are related to 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-, sheds light on their behavior in different solvents. Understanding these properties is crucial for applications in areas like nanotechnology, drug delivery, and material science (El-Dossoki et al., 2020).

properties

IUPAC Name

2-(2-dodecyl-4,5-dihydroimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-17-18-13-14-19(17)15-16-20/h20H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVZEVKOQUHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=NCCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066004
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol

CAS RN

16058-17-6
Record name 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16058-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016058176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole-1-ethanol, 2-dodecyl-4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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